2-(3beta-Cholesteryloxy)ethanol
Description
However, based on the nomenclature, this compound is a cholesterol-derived ether with an ethanol moiety linked via a 3β-hydroxy group.
Due to the absence of specific data on this compound in the provided evidence, the following sections will focus on structurally or functionally related ethanol derivatives and their comparative properties.
Properties
Molecular Formula |
C29H50O2 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethanol |
InChI |
InChI=1S/C29H50O2/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(31-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27,30H,6-8,10-19H2,1-5H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
NPYXBHZQVNRAOF-AXYOXNHISA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCO)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCO)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes several ethanol-based compounds with ether or phenolic linkages. Below is a detailed comparison of their chemical properties, toxicity, and functional roles:
Structural Analogues
Functional Comparison
- Toxicity: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol exhibits moderate acute toxicity (oral LD₅₀ > 300 mg/kg) but severe eye irritation . 2-Methoxyethanol is significantly more toxic, with documented hematotoxic and teratogenic effects in humans . Tyrosol analogues show low toxicity and are used in food and cosmetic industries due to antioxidant properties .
- Biochemical Activity: Tyrosol derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) inhibit tyrosinase, a key enzyme in melanin synthesis, with IC₅₀ values comparable to kojic acid . Alkylphenol ethoxylates (e.g., 2-(nonylphenoxy)ethanol) disrupt endocrine signaling by mimicking estrogen .
Data Tables
Table 1. Tyrosinase Inhibition by Phenolic Ethanol Derivatives
| Compound (from ) | Inhibition Rate (%) at 1 mM |
|---|---|
| 2-(3-Hydroxyphenyl)ethanol (Compound 2) | 65 ± 3 |
| 2-(4-Hydroxy-3-methoxyphenyl)ethanol (Cmpd 4) | 70 ± 4 |
| Salidroside (Compound 11) | 50 ± 2 |
Data sourced from mushroom tyrosinase assays .
Table 2. Hazard Classification of Ethanol Derivatives
Key Limitations in Available Evidence
- No data on 2-(3β-cholesteryloxy)ethanol were found in the provided materials. Comparisons were extrapolated from structurally analogous compounds.
- Toxicity and bioactivity of cholesterol-ethanol conjugates likely differ significantly due to sterol hydrophobicity and membrane interaction mechanisms.
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